(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is the scaffold for UR-144, XLR11, and a number of additional synthetic CBs. The tetramethylcyclopropyl group typically confers selectivity for the peripheral CB2 receptor. However, the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
895152-66-6
VCID:
VC0149662
InChI:
InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Molecular Formula:
C16H19NO
Molecular Weight:
241.33 g/mol
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS No.: 895152-66-6
Reference Standards
VCID: VC0149662
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
CAS No. | 895152-66-6 |
---|---|
Product Name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Molecular Formula | C16H19NO |
Molecular Weight | 241.33 g/mol |
IUPAC Name | 1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
Standard InChI | InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 |
Standard InChIKey | WYZQBEQQQKCTHM-UHFFFAOYSA-N |
SMILES | CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C |
Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C |
Appearance | Assay:≥98%A crystalline solid |
Description | UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is the scaffold for UR-144, XLR11, and a number of additional synthetic CBs. The tetramethylcyclopropyl group typically confers selectivity for the peripheral CB2 receptor. However, the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications. |
Synonyms | 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)-methanone |
PubChem Compound | 24756409 |
Last Modified | Nov 11 2021 |
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